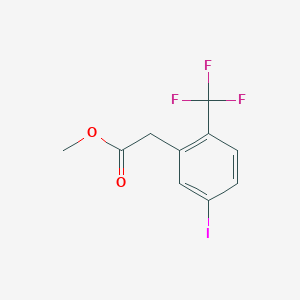
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate: is an organic compound with the molecular formula C10H8F3IO2. It is a derivative of phenylacetate, characterized by the presence of iodine and trifluoromethyl groups on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate typically involves the iodination of a precursor compound, followed by esterification. One common method includes the following steps:
Iodination: The precursor compound, such as 2-(trifluoromethyl)phenylacetic acid, is treated with iodine and a suitable oxidizing agent (e.g., hydrogen peroxide) to introduce the iodine atom at the desired position on the aromatic ring.
Esterification: The iodinated intermediate is then reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) in organic solvents (e.g., toluene) are typically employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, the iodine and trifluoromethyl groups influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-iodo-5-(trifluoromethyl)phenylacetate
- Methyl 4-iodo-2-(trifluoromethyl)phenylacetate
- Methyl 3-iodo-2-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the aromatic ring. This positioning affects its chemical reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .
Propriétés
Formule moléculaire |
C10H8F3IO2 |
|---|---|
Poids moléculaire |
344.07 g/mol |
Nom IUPAC |
methyl 2-[5-iodo-2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(14)2-3-8(6)10(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
QBJASVALNAEXNI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CC(=C1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



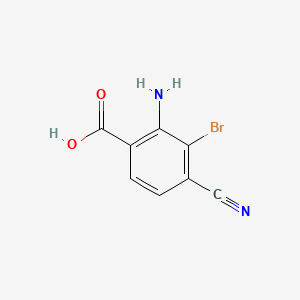
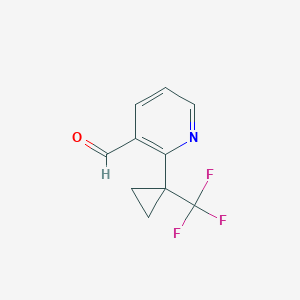
![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)
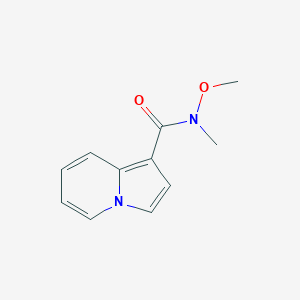
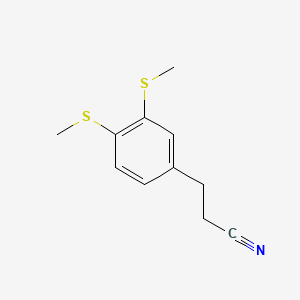
![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)
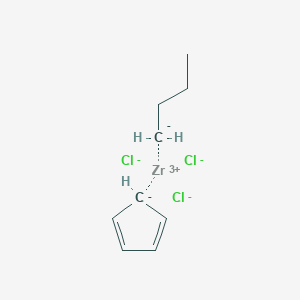
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)
![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
